molecular formula C16H28OS B14294361 3-(Dodecyloxy)thiophene CAS No. 120621-18-3

3-(Dodecyloxy)thiophene

Cat. No.: B14294361
CAS No.: 120621-18-3
M. Wt: 268.5 g/mol
InChI Key: HQKVUWMATDWFJI-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom and four carbon atoms. The compound is distinguished by the presence of a dodecyloxy group attached to the third carbon of the thiophene ring. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)thiophene typically involves the alkylation of 3-hydroxythiophene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecyloxy)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)thiophene involves its interaction with molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Hexyloxy)thiophene
  • 3-(Octyloxy)thiophene
  • 3-(Decyloxy)thiophene

Comparison: 3-(Dodecyloxy)thiophene is unique due to its longer alkyl chain, which imparts greater hydrophobicity and influences its solubility, melting point, and interaction with other molecules. Compared to its shorter-chain analogs, this compound exhibits enhanced stability and performance in electronic applications .

Properties

CAS No.

120621-18-3

Molecular Formula

C16H28OS

Molecular Weight

268.5 g/mol

IUPAC Name

3-dodecoxythiophene

InChI

InChI=1S/C16H28OS/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-12-14-18-15-16/h12,14-15H,2-11,13H2,1H3

InChI Key

HQKVUWMATDWFJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CSC=C1

Origin of Product

United States

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